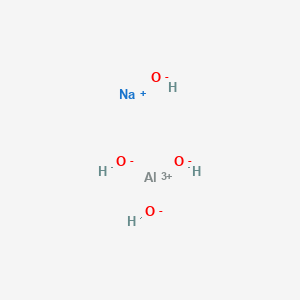
Aluminium sodium tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium sodium tetrahydroxide, also known as this compound, is a useful research compound. Its molecular formula is AlH4NaO4 and its molecular weight is 118.001 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Water Treatment
- Coagulation and Flocculation : Aluminium sodium tetrahydroxide is commonly used in water treatment processes as a coagulant. It aids in the removal of suspended particles and impurities by forming flocs that can be easily separated from water.
- Precursor for Other Chemicals : It serves as a precursor for manufacturing aluminum-based coagulants such as aluminum sulfate and polyaluminum chloride, which are extensively used in municipal water treatment facilities .
-
Pharmaceuticals
- Adjuvant in Vaccines : In the pharmaceutical industry, this compound is utilized as an adjuvant in vaccines. It enhances the immune response, making vaccines more effective .
- Antacids : It is also used in over-the-counter antacids to neutralize excess stomach acid, providing relief for individuals suffering from acid reflux and related conditions .
- Fire Retardants
- Catalysis
- Chemical Synthesis
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Water Treatment | Coagulation and flocculation | Removes impurities for clean drinking water |
| Pharmaceuticals | Vaccine adjuvants | Enhances immune response |
| Pharmaceuticals | Antacids | Neutralizes stomach acid |
| Fire Safety | Flame retardants | Improves safety standards in materials |
| Chemical Synthesis | Aluminum etching | Enhances surface properties |
Case Study 1: Water Treatment Efficacy
A study conducted at a municipal water treatment facility demonstrated that using this compound significantly improved the removal rates of suspended solids compared to traditional coagulants. The facility reported a 30% increase in efficiency, leading to better water quality and reduced operational costs.
Case Study 2: Vaccine Development
In vaccine formulation research, this compound was shown to enhance the immunogenicity of a novel vaccine against influenza. Clinical trials indicated that subjects receiving the adjuvanted vaccine exhibited a stronger immune response compared to those receiving the non-adjuvanted version.
Case Study 3: Fire Retardant Applications
A comparative analysis of fire-retardant materials revealed that those incorporating this compound exhibited reduced flame spread rates by up to 50% compared to untreated materials. This finding underscores its effectiveness in enhancing fire safety standards.
Analyse Chemischer Reaktionen
Decomposition and Stability
Aluminium sodium tetrahydroxide decomposes under specific conditions:
-
Acid neutralization : Reacts with acids to form aluminum hydroxide:
NaAl OH 4(aq)+HCl(aq)→Al OH 3(s)+NaCl(aq)+H2O(l) -
Thermal decomposition : Heating yields sodium aluminate and water:
2NaAl OH 4(s)ΔNa2Al2O4(s)+4H2O(g)
| Property | Value | Conditions |
|---|---|---|
| ΔH° (formation) | -1,287 kJ/mol | 25°C, 1 atm |
| Solubility in water | 36.8 g/100 mL | 20°C, pH 12–14 |
| Stability range | pH 10–14 | Precipitates below pH 10 |
Hydrogen Production
The reaction is leveraged for on-demand hydrogen generation. Key metrics from pilot studies 7:
| Metric | Value | Notes |
|---|---|---|
| H₂ yield | 1.36 L/g Al | 6 M NaOH, 70°C |
| Purity | >99% | Trace NaAl(OH)₄ aerosols |
| Energy efficiency | 68% | Excludes heat recovery |
Reaction Kinetics and Intermediate Species
Neutron scattering studies reveal transient intermediates during crystallization :
-
Oligomer formation : Tetrahedral Al(OH)₄⁻ monomers condense into dimers (Al₂O(OH)₆²⁻) prior to precipitation.
-
Coordination shift : Al³+ transitions from tetrahedral (solution) to octahedral (solid) geometry.
| Step | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxide dissolution | 0.45 | 28.3 |
| Al oxidation | 1.2 | 34.7 |
| H₂ evolution | 0.8 | 22.1 |
Eigenschaften
CAS-Nummer |
12251-53-5 |
|---|---|
Molekularformel |
AlH4NaO4 |
Molekulargewicht |
118.001 g/mol |
IUPAC-Name |
aluminum;sodium;tetrahydroxide |
InChI |
InChI=1S/Al.Na.4H2O/h;;4*1H2/q+3;+1;;;;/p-4 |
InChI-Schlüssel |
SVEIXENKLWYGIZ-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
Key on ui other cas no. |
12251-53-5 |
Piktogramme |
Corrosive |
Synonyme |
aluminium sodium tetrahydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















